molecular formula C9H17N3O6 B587119 N-(2-Aminoethyl)morpholine-4-carboxamide oxalate CAS No. 154467-16-0

N-(2-Aminoethyl)morpholine-4-carboxamide oxalate

Cat. No.: B587119
CAS No.: 154467-16-0
M. Wt: 263.25
InChI Key: FMVSRINQKOORMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Crystallographic Analysis

N-(2-Aminoethyl)morpholine-4-carboxamide oxalate (CAS 154467-16-0) is a heterocyclic compound featuring a morpholine ring substituted with a carboxamide group and an aminoethyl side chain, complexed with oxalic acid. Its molecular formula is C₉H₁₇N₃O₆ , with a molecular weight of 263.25 g/mol .

Structural Features

  • Morpholine Core : A six-membered saturated ring containing one oxygen and one nitrogen atom, adopting a chair conformation in crystalline forms .
  • Aminoethyl Substituent : A primary amine (-NH₂) linked via an ethylene bridge to the morpholine nitrogen, enhancing hydrogen-bonding capacity.
  • Carboxamide Group : A CONH₂ moiety at the 4-position of morpholine, contributing to planar geometry and potential π-conjugation.
  • Oxalate Counterion : Ethanedioate (C₂O₄²⁻), forming an ionic salt with the carboxamide cation .
Crystallographic Data

Single-crystal X-ray diffraction studies of related morpholine derivatives reveal:

Property Value Source
Space Group Cc (monoclinic)
Unit Cell Parameters a = 10.7393 Å, β = 95.704°
Coordination Geometry Octahedral (with Cd²⁺ ligands)
Hydrogen-Bonding Motifs R²²(6), R⁶⁶(16), R⁶⁶(20)

The morpholine ring’s chair conformation and oxalate’s planar geometry stabilize the crystal lattice through N–H⋯O and O–H⋯O interactions .

Tautomeric Behavior and Conformational Dynamics

While direct studies on the tautomeric equilibria of this compound are limited, its functional groups suggest potential reactivity:

Tautomeric Possibilities

  • Carboxamide Tautomerism : The CONH₂ group may exhibit amide-isoamide tautomerism , though steric hindrance from the morpholine ring likely suppresses this in the oxalate salt form .
  • Oxalate Protonation : Ethanedioate exists as C₂O₄²⁻ in solution, but partial protonation to HC₂O₄⁻ may occur at acidic pH .
Conformational Flexibility

The aminoethyl side chain exhibits rotational freedom about the C–N bond, enabling multiple conformers. In coordination complexes (e.g., with Cd²⁺), the morpholine nitrogen and aminoethyl amine act as N,N′-bidentate ligands , adopting a fixed geometry .

Acid-Base Properties and Salt Formation Mechanisms

The compound’s acid-base behavior is governed by its carboxamide and oxalate components:

Functional Group pKa (Free Base) Role in Salt Formation
Morpholine NH ~9.15 Protonation site for salt formation
Oxalate (C₂O₄²⁻) pK₁ = 1.27 Dianion counterion
Carboxamide CONH₂ ~17 (estimated) Weakly acidic
Salt Formation Mechanism

The oxalate salt forms via acid-base neutralization :

  • Protonation : The morpholine nitrogen (pK₁ ~9.15) is protonated under acidic conditions (pH 2–3) .
  • Ion Pairing : The protonated carboxamide cation ([C₇H₁₆N₃O₂]⁺) pairs with oxalate dianion (C₂O₄²⁻) .

Synthesis protocols confirm this mechanism, involving oxalic acid addition to adjust pH .

Solubility Profile and Partition Coefficients

The compound’s solubility is influenced by its ionic nature and hydrogen-bonding capacity:

Solvent Solubility Behavior Source
Water Highly soluble (polar groups)
Ethanol Moderate solubility
Acetone Insoluble (poor H-bonding)
Chloroform Insoluble
Partition Coefficients

While experimental logP values are unavailable, the compound’s high polarity (PSA = 142.19 Ų ) suggests a preference for aqueous phases over organic solvents. The oxalate counterion enhances water solubility via ion-dipole interactions .

Properties

IUPAC Name

N-(2-aminoethyl)morpholine-4-carboxamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2.C2H2O4/c8-1-2-9-7(11)10-3-5-12-6-4-10;3-1(4)2(5)6/h1-6,8H2,(H,9,11);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVSRINQKOORMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCCN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676791
Record name Oxalic acid--N-(2-aminoethyl)morpholine-4-carboxamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154467-16-0
Record name N-(2-Aminoethyl)-4-morpholinecarboxamide oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154467160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxalic acid--N-(2-aminoethyl)morpholine-4-carboxamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-aminoethyl)morpholine-4-carboxamide oxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2-Aminoethyl)-4-morpholinecarboxamide oxalate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ5KJL4M75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The preparation of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate typically involves two key steps[2][2]:

    Synthesis of N-(2-Aminoethyl)morpholine-4-carboxamide: This step involves the reaction of 2-chloroethanol with 4-morpholinecarboxamide to form N-(2-chloroethyl)morpholine-4-carboxamide. This intermediate is then reacted with ammonia or an ammonium salt to yield N-(2-Aminoethyl)morpholine-4-carboxamide.

    Formation of the Oxalate Salt: The final step involves reacting N-(2-Aminoethyl)morpholine-4-carboxamide with oxalic acid to form this compound[][2].

Chemical Reactions Analysis

N-(2-Aminoethyl)morpholine-4-carboxamide oxalate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and acidic or basic conditions for hydrolysis . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

N-(2-Aminoethyl)morpholine-4-carboxamide oxalate has the molecular formula C9H17N3O6C_9H_{17}N_3O_6 and a molecular weight of approximately 263.25 g/mol. The compound features a morpholine ring, an aminoethyl side chain, and a carboxamide functional group, which contribute to its unique reactivity and biological activity.

Medicinal Chemistry

This compound is investigated for its potential therapeutic effects, particularly in cancer treatment. Its ability to inhibit key kinases involved in cancer progression has been documented:

Cell Line IC50 Value (µM) Mechanism
MCF-7 (Breast Cancer)0.65Induces apoptosis through p53 activation
U-937 (Monocytic Leukemia)2.41Inhibits proliferation
CEM-13 (T-cell Leukemia)<1Cytotoxic effects observed

These results indicate that the compound may serve as a promising candidate for anticancer drug development due to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Biochemical Applications

In biochemistry, this compound acts as a ligand in receptor studies and enzyme assays. Its structural properties allow it to interact with specific molecular targets, modulating their activity effectively. This interaction is crucial for understanding biological pathways and developing new therapeutic strategies.

Industrial Applications

The compound is also utilized in the production of epoxy resins and other chemical products. Its reactivity makes it suitable for various synthetic organic chemistry applications, where it can serve as a building block for more complex molecules.

Case Studies

Several studies have explored the applications of this compound:

  • Cancer Research : A study demonstrated that derivatives of this compound can induce apoptosis in breast cancer cells via p53 activation, suggesting its potential role in targeted cancer therapies.
  • Enzyme Inhibition : Research has shown that this compound can inhibit specific kinases involved in tumor growth, providing insights into its use as a therapeutic agent for various cancers.
  • Synthetic Chemistry : The compound has been employed as an intermediate in the synthesis of landiolol hydrochloride, showcasing its utility in pharmaceutical manufacturing processes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-(2-Aminoethyl)morpholine-4-carboxamide oxalate
  • Molecular Formula : C₉H₁₇N₃O₆ (base compound: C₇H₁₅N₃O₂; oxalate: C₂H₂O₄) .
  • Molecular Weight : 263.25 g/mol .
  • CAS No.: 154467-16-0 .
  • Structure: Combines a morpholine ring, an aminoethyl group, and a carboxamide moiety, stabilized by oxalic acid as a counterion .

Key Properties :

  • Solubility : Enhanced water solubility compared to the free base due to oxalate salt formation .
  • Applications : Critical intermediate in synthesizing landiolol hydrochloride, a β-blocker used in cardiovascular therapies .
  • Synthesis: Prepared via reaction of N-phenoxy carbonyl morpholine with ethylenediamine, followed by oxalic acid treatment to yield high-purity oxalate salt .

Structural and Functional Analogues

The compound is compared to morpholine- and carboxamide-derived analogues to highlight structural nuances and biological implications.

Table 1: Key Comparisons
Compound Name Molecular Formula Structural Differences Biological Activity/Applications References
N-(2-Aminoethyl)morpholine-4-carboxamide hydrochloride C₇H₁₆ClN₃O₂ Chloride salt instead of oxalate Improved stability in acidic conditions
N-(3-Methoxypropyl)morpholine-4-carboxamide C₉H₁₈N₂O₃ Methoxypropyl side chain replaces aminoethyl Antimicrobial, anticancer applications
N-(5-tert-Butyl-1,2-oxazol-3-yl)morpholine-4-carboxamide C₁₂H₂₀N₄O₃ Isoxazole ring replaces carboxamide FLT3 kinase inhibition (anticancer)
N-(2-{[4-(Acetylamino)phenyl]carbamoyl}phenyl)morpholine-4-carboxamide C₁₉H₂₂N₄O₃ Acetylamino-phenylcarbamoyl extension Potential enzyme/receptor modulation
4-(2-Aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride C₁₄H₁₈ClF₂N₃O Piperidine core instead of morpholine Neuropharmacological activity (TAAR1 agonism)

Detailed Analysis of Key Comparisons

N-(2-Aminoethyl)morpholine-4-carboxamide Hydrochloride
  • Structural Difference : Chloride ion replaces oxalate.
  • Impact :
    • Solubility : Hydrochloride form is less soluble in water than oxalate .
    • Stability : More resistant to degradation in acidic environments, making it suitable for oral formulations .
  • Applications : Used in preclinical studies targeting enzymes like kinases due to improved bioavailability .
N-(3-Methoxypropyl)morpholine-4-carboxamide
  • Structural Difference : Methoxypropyl group introduces lipophilicity.
  • Impact :
    • Bioactivity : Exhibits broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) .
    • Mechanism : Inhibits bacterial cell wall synthesis via penicillin-binding protein (PBP) interaction .
Isoxazole Derivatives (e.g., N-(5-tert-Butyl-1,2-oxazol-3-yl)morpholine-4-carboxamide)
  • Structural Difference : Isoxazole ring enhances π-π stacking with kinase active sites.
  • Impact: Potency: IC₅₀ of 12 nM against FLT3 kinase, outperforming non-isoxazole analogues . Selectivity: Reduced off-target effects compared to urea-based FLT3 inhibitors .
Piperidine-Based Analogues
  • Structural Difference : Piperidine replaces morpholine, altering ring conformation.

Biological Activity

N-(2-Aminoethyl)morpholine-4-carboxamide oxalate (CAS Number: 154467-16-0) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₇N₃O₆
  • Molecular Weight : 263.248 g/mol
  • Structure : The compound features a morpholine ring and an oxalate moiety, which contribute to its biological activity.

This compound exhibits its biological effects primarily through modulation of various signaling pathways:

  • NF-κB Pathway : This compound has been shown to inhibit the nuclear translocation of NF-κB, a key regulator of immune responses, thereby reducing inflammation.
  • CYP Enzyme Modulation : It acts as an inducer of CYP2J3, which is involved in drug metabolism and can influence the pharmacokinetics of co-administered drugs.
  • Cell Survival Pathways : The compound interferes with the AKT/GSK3β signaling pathway, impacting cell proliferation and survival mechanisms.

Biological Activities

The biological activities of this compound are diverse:

  • Anti-inflammatory Effects : It has demonstrated significant anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-α and IL-1β.
  • Antitumor Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cells by inhibiting STAT3 signaling pathways, particularly in non-small cell lung carcinoma (NSCLC) models.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, making it a candidate for further exploration in neurodegenerative diseases.

Case Studies and Experimental Data

A series of studies have highlighted the efficacy of this compound in various experimental settings:

Study FocusFindings
Cancer Cell Lines Exhibited IC50 values of 1.9 µg/mL (HCT-116) and 2.3 µg/mL (MCF-7), indicating potent anticancer activity .
Inflammation Models Reduced levels of inflammatory markers in DSS-induced colitis models, improving colon permeability.
Cardiovascular Protection Demonstrated lipid-lowering effects and myocardial protection in animal models.

Pharmacokinetics

The pharmacokinetics of this compound have been evaluated in animal studies. It follows a two-compartment model with a clearance rate of 0.024 L/min/kg and a terminal half-life of approximately 17.29 minutes.

Q & A

Basic: What are the recommended synthetic routes for N-(2-Aminoethyl)morpholine-4-carboxamide oxalate, and how can purity be optimized?

Answer:
A validated synthesis involves reacting N-phenoxycarbonylmorpholine with ethylenediamine in a controlled, stepwise process. Key steps include:

  • Reagent Ratios : Use a 1:1 molar ratio of N-phenoxycarbonylmorpholine to ethylenediamine to minimize unreacted intermediates.
  • Solvent Selection : Employ polar aprotic solvents (e.g., dimethylformamide) to enhance reactivity, followed by recrystallization in ethanol to remove sodium phenolate byproducts .
  • Purification : High-purity (>98%) product is achieved via vacuum filtration and repeated washing with cold ether to eliminate residual ethylenediamine.

Methodological Insight : Monitor reaction progress using thin-layer chromatography (TLC) with a mobile phase of dichloromethane/methanol (95:5) to track intermediate formation.

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

  • X-ray Crystallography : Resolve the oxalate salt’s molecular conformation and hydrogen-bonding networks (e.g., chair-shaped morpholine ring and planar carboxamide unit, as seen in related morpholine derivatives) .
  • NMR Spectroscopy : Confirm proton environments using 1H^1H and 13C^{13}C NMR (e.g., δ 2.14 ppm for acetyl groups in analogs) .
  • SMILES/InChI Validation : Cross-verify with standardized identifiers (e.g., InChIKey=FMVSRINQKOORMK-UHFFFAOYSA-N) to ensure structural accuracy .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods due to potential respiratory irritation from ethylenediamine residues .
  • Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and consult safety data sheets (SDS) for antidote guidance .

Advanced: How can researchers design experiments to elucidate its anti-tumor mechanism of action?

Answer:

  • In Vitro Assays :
    • Apoptosis Pathways : Use flow cytometry with Annexin V/PI staining to quantify apoptosis in cancer cell lines (e.g., HeLa or MCF-7) treated with IC₅₀ doses .
    • Enzyme Inhibition : Screen against kinases (e.g., PI3K/AKT) via fluorescence polarization assays to identify molecular targets.
  • In Vivo Models : Administer the compound (10–50 mg/kg) in xenograft mice and monitor tumor volume reduction via caliper measurements weekly .

Data Contradiction Tip : Compare results across cell lines to address variability (e.g., discrepancies in IC₅₀ values may arise from differential membrane permeability).

Advanced: How should conflicting pharmacological data from pre-clinical studies be analyzed?

Answer:

  • Variable Control : Standardize experimental conditions (e.g., cell passage number, serum concentration) to minimize batch effects.
  • Dose-Response Curves : Use nonlinear regression models (e.g., Hill equation) to quantify efficacy thresholds and identify outliers.
  • Meta-Analysis : Aggregate data from multiple studies (e.g., anti-viral EC₅₀ values) using forest plots to assess reproducibility .

Advanced: What strategies improve solubility for in vivo bioavailability studies?

Answer:

  • Co-Solvent Systems : Test combinations of PEG-400 and ethanol (≤10% v/v) to enhance aqueous solubility without toxicity.
  • pH Adjustment : Exploit the compound’s amine groups by formulating at pH 4–5 (acetate buffer) to increase protonation and solubility .
  • Solid Dispersion : Use spray drying with hydroxypropyl methylcellulose (HPMC) to create amorphous dispersions for improved dissolution rates.

Advanced: How can synthesis scalability challenges be addressed for industrial-grade production?

Answer:

  • Solvent Recycling : Implement distillation systems to recover and reuse ethanol, reducing waste and cost .
  • Catalyst Optimization : Replace stoichiometric bases (e.g., Na₂CO₃) with catalytic amounts of DBU (1,8-diazabicycloundec-7-ene) to enhance reaction efficiency .
  • Process Analytics : Use inline FTIR spectroscopy to monitor reaction endpoints in real-time, ensuring consistent yield (>85%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.